molecular formula C7H12ClF2N B2430027 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride CAS No. 2408959-03-3

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B2430027
CAS No.: 2408959-03-3
M. Wt: 183.63
InChI Key: VAUQHXIBZXNWBT-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride is C₇H₁₂ClF₂N , comprising seven carbon atoms, twelve hydrogen atoms, one chlorine ion, two fluorine atoms, and one nitrogen atom. Its molecular weight is calculated as 183.63 g/mol , derived from the sum of atomic weights:

  • Carbon: $$7 \times 12.01 = 84.07$$
  • Hydrogen: $$12 \times 1.008 = 12.10$$
  • Chlorine: $$35.45$$
  • Fluorine: $$2 \times 19.00 = 38.00$$
  • Nitrogen: $$14.01$$

This formula and weight are consistent across multiple chemical databases and vendor specifications.

Table 1: Molecular and Weight Specifications

Property Value
Molecular Formula C₇H₁₂ClF₂N
Molecular Weight 183.63 g/mol
CAS Registry Number 2408959-03-3

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered in the Chemical Abstracts Service (CAS) database under the identifier 2408959-03-3 . Additional identifiers include:

  • MDL Number : MFCD32268886
  • SMILES : FC1(F)CC2(CCNC2)C1.Cl
  • InChI : 1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-2-10-5-6;/h10H,1-5H2;1H

The IUPAC name is systematically derived to reflect its structural hierarchy, prioritizing the spirocyclic core over substituents. This naming convention ensures unambiguous identification in chemical literature and regulatory documentation.

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt form is strategically chosen for its stability , solubility , and manufacturability . Protonation of the tertiary amine with hydrochloric acid converts the neutral molecule into a positively charged ammonium ion, forming ionic bonds with the chloride counterion. This process:

  • Enhances Crystallinity : The ionic nature of the salt improves lattice stability, facilitating purification and storage.
  • Improves Solubility : The hydrochloride form exhibits greater aqueous solubility, critical for pharmaceutical intermediate applications.
  • Simplifies Synthesis : The reaction between the free base amine and hydrochloric acid is straightforward, yielding high-purity products with minimal byproducts.

The hydrochloride counterion is preferred over other acids due to its low toxicity, compatibility with biological systems, and minimal impact on downstream formulations. This rationale aligns with industry standards for amine salt formation, which prioritize stability and bioavailability.

Summary of Key Features

Feature Description
Core Structure Spirocyclic [3.4]octane with fluorine at C2
Salt Form Hydrochloride (Cl⁻ counterion)
Molecular Weight 183.63 g/mol
CAS Registry 2408959-03-3

Properties

IUPAC Name

2,2-difluoro-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-2-10-5-6;/h10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUQHXIBZXNWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408959-03-3
Record name 2,2-difluoro-6-azaspiro[3.4]octane;hydrochloride
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Chemical Research

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride is valuable for studying structure-activity relationships in medicinal chemistry. The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The nitrogen atom can participate in nucleophilic substitution reactions, while the fluorine atoms may engage in electrophilic aromatic substitution or other reactions involving radical mechanisms. These properties make it a versatile intermediate for synthesizing various derivatives that could exhibit enhanced biological activity or altered physicochemical properties.

Material Science

This compound has potential applications in material science.

Initial studies suggest that 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride may possess significant biological activity, potentially as an antimicrobial agent or in influencing neurotransmitter systems due to its structural similarities with known pharmacophores. The specific mechanisms of action are still under investigation, but preliminary data indicate that it may interact with certain receptors or enzymes, warranting further exploration in pharmacological studies. Interaction studies involving 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride focus on its binding affinity to various biological targets. Initial findings indicate potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic use.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their chemical properties and potential applications. The presence of fluorine atoms in 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride makes it unique, as fluorine can significantly alter the compound’s reactivity and biological activity.

Biological Activity

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride (CAS Number: 2408959-03-3) is a compound that has drawn attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure incorporating two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The molecular formula is C7H12ClF2NC_7H_{12}ClF_2N, with a molecular weight of 183.63 g/mol. The presence of fluorine enhances lipophilicity, potentially affecting solubility and interaction with biological targets .

Biological Activity Overview

Initial studies indicate that 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride may exhibit notable antimicrobial properties and influence neurotransmitter systems due to its structural similarities with known pharmacophores. Its potential interactions with various receptors and enzymes are under investigation, suggesting a multifaceted role in biological systems.

The mechanisms by which this compound exerts its biological effects involve:

  • Binding to Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Interaction : The compound might inhibit or activate specific enzymes involved in metabolic pathways, thereby altering physiological responses .

In Vitro Studies

Recent research has focused on the synthesis of derivatives based on the 2,6-diazaspiro[3.4]octane core, revealing promising antitubercular activity against Mycobacterium tuberculosis. Notably, one derivative displayed a minimal inhibitory concentration (MIC) of 0.016μg/mL0.016\,\mu g/mL, indicating significant potency .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological profile of 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride:

Compound NameStructure CharacteristicsUnique Features
1-Azabicyclo[3.3.0]octan-3-oneBicyclic structure without fluorinePrecursor in various drugs
6-Fluoro-1-azabicyclo[3.2.1]octan-3-oneContains one fluorine atomDifferent pharmacological profiles
1-Azaspiro[3.4]octaneLacks fluorine substituentsMore hydrophilic than difluorinated counterpart

The distinct presence of two fluorine atoms in 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride enhances its lipophilicity compared to these similar compounds, potentially affecting its solubility and biological interactions.

Case Studies

Several case studies have documented the biological activities of related compounds derived from the azaspiro framework:

  • Anticancer Activity : Compounds derived from the azaspiro structure have shown efficacy against various cancer cell lines, including A549 and C6 tumor cells, indicating potential for therapeutic applications in oncology.
  • Neuropharmacological Effects : Investigations into the interaction of this compound with dopamine receptors suggest possible implications for neuropsychiatric disorders, warranting further exploration into its pharmacodynamics and therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride, and how can reaction conditions be optimized?

The synthesis of spirocyclic amines like 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride typically involves cyclization strategies. Key steps may include:

  • Ring-closing via alkylation or amination : Use bromo- or chloroethyl intermediates to form the spirocyclic core .
  • Fluorination : Introduce fluorine atoms via electrophilic fluorination reagents (e.g., Selectfluor) or late-stage deoxyfluorination .
  • Salt formation : React the free base with HCl to yield the hydrochloride salt, enhancing solubility and crystallinity .

Q. Optimization considerations :

  • Monitor reaction progress with LC-MS or NMR to avoid over-fluorination.
  • Adjust temperature (e.g., 0–25°C) to control exothermic reactions during fluorination.

Q. What analytical techniques are critical for characterizing the spirocyclic structure and confirming purity?

  • NMR spectroscopy :
    • 1^1H and 13^13C NMR to confirm the spirocyclic scaffold and fluorine substitution patterns.
    • 19^{19}F NMR to verify difluoro substitution at the 2-position .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ for C7_7H11_{11}F2_2N·HCl: 200.07 g/mol).
  • X-ray crystallography : Resolve conformational details of the spirocyclic ring system .
  • HPLC : Assess purity (>95% by area under the curve, using a C18 column and UV detection at 254 nm) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of hydrochloride vapors .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .
  • Disposal : Neutralize waste with a weak base (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How does the 2,2-difluoro substitution influence the compound’s conformational dynamics and pharmacological activity?

  • Conformational rigidity : The difluoro group restricts ring puckering, stabilizing the spirocyclic structure. Computational studies (DFT or MD simulations) can predict preferred conformers .
  • Electron-withdrawing effects : Fluorine atoms may enhance metabolic stability by reducing cytochrome P450-mediated oxidation.
  • SAR implications : Compare binding affinity in receptor assays (e.g., dopamine or serotonin transporters) against non-fluorinated analogs .

Q. How can researchers resolve contradictions in solubility data across different experimental conditions?

  • Methodological consistency :
    • Use standardized buffers (e.g., PBS at pH 7.4) and control temperature (25°C).
    • Employ orthogonal techniques: Phase solubility analysis vs. nephelometry .
  • Salt-form screening : Test alternative counterions (e.g., oxalate, citrate) if hydrochloride solubility is suboptimal .

Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?

  • Process chemistry adjustments :
    • Switch from batch to flow chemistry for exothermic steps (e.g., fluorination).
    • Optimize stoichiometry of reagents (e.g., reduce excess HCl to minimize side reactions) .
  • Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies :
    • Acidic/basic conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.
    • Oxidative stress : Expose to 3% H2_2O2_2.
    • Analyze degradation products via LC-MS to identify vulnerable sites (e.g., spirocyclic ring opening) .

Q. What computational tools are recommended for predicting the compound’s ADME properties?

  • Software :
    • Schrödinger Suite : Predict logP, solubility, and permeability (e.g., QikProp module).
    • SwissADME : Estimate metabolic liabilities (e.g., CYP450 interactions) .
  • Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How can researchers validate the compound’s hypothesized biological targets using structural analogs?

  • Analog synthesis : Prepare derivatives with modified fluorine positions or spiro ring size (e.g., 5-azaspiro[3.4]octane oxalate) .
  • Binding assays :
    • Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs).
    • Surface plasmon resonance (SPR) to measure kinetic binding parameters .

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